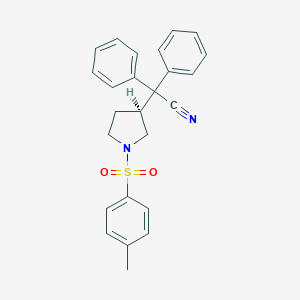

3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine

Description

Properties

IUPAC Name |

2-[(3S)-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]-2,2-diphenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2S/c1-20-12-14-24(15-13-20)30(28,29)27-17-16-23(18-27)25(19-26,21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,23H,16-18H2,1H3/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQZNOFTICUMIN-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)C(C#N)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@H](C2)C(C#N)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00628647 | |

| Record name | [(3S)-1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-3-yl](diphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133099-09-9 | |

| Record name | (3S)-1-[(4-Methylphenyl)sulfonyl]-α,α-diphenyl-3-pyrrolidineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133099-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(3S)-1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-3-yl](diphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyrrolidineacetonitrile, 1-[(4-methylphenyl)sulfonyl]-α,α-diphenyl-, (3S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Elucidation of the Stereospecific Structure of 3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine: A Technical Guide

FOR IMMEDIATE RELEASE

Shanghai, China – December 26, 2025 – In the intricate landscape of pharmaceutical development, the precise characterization of synthetic intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth elucidation of the structure of 3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine, a key chiral intermediate in the synthesis of Darifenacin, a muscarinic M3 receptor antagonist used in the treatment of overactive bladder. This document is intended for researchers, scientists, and professionals in the field of drug development and quality control.

Compound Identification and Physical Properties

The subject of this guide is the compound identified by the following nomenclature and identifiers:

-

Chemical Name: this compound

-

Synonyms: (S)-2,2-Diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile, Darifenacin Impurity 1

-

CAS Number: 133099-09-9

-

Molecular Formula: C₂₅H₂₄N₂O₂S

-

Molecular Weight: 416.54 g/mol

A key physical characteristic that has been experimentally determined is its melting point, which is in the range of 184-186°C.[1]

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₄N₂O₂S | |

| Molecular Weight | 416.54 g/mol | |

| CAS Number | 133099-09-9 | |

| Appearance | White to off-white solid (presumed) | |

| Melting Point | 184-186°C | [1] |

Synthesis and Stereochemistry

The synthesis of this compound is achieved through the stereospecific alkylation of diphenylacetonitrile. A common synthetic route involves the reaction of an (S)-1-protected-3-(sulfonyloxy)-pyrrolidine with diphenylacetonitrile in the presence of a suitable base. The "S" stereochemistry at the C3 position of the pyrrolidine ring is crucial and is typically established from a chiral starting material, such as (S)-3-hydroxypyrrolidine. The tosyl group serves as a protecting group for the pyrrolidine nitrogen, enhancing the stability and directing the regioselectivity of subsequent reactions.

Figure 1. Synthetic pathway overview.

Spectroscopic and Chromatographic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic and chromatographic techniques. While a complete set of publicly available experimental spectra is limited, the following outlines the expected analytical data based on the known structure and data from related compounds.

Mass Spectrometry (MS)

Mass spectral analysis is crucial for confirming the molecular weight of the compound. For this compound, the expected protonated molecular ion [M+H]⁺ would be observed at m/z 417.16. Fragmentation patterns would likely show losses of the tosyl group (155 amu) and cleavage of the pyrrolidine ring.

| Ion | Expected m/z |

| [M+H]⁺ | 417.16 |

| [M-SO₂C₇H₇]⁺ | 262.15 |

| [C₁₅H₁₃N]⁺ | 207.11 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to exhibit characteristic signals for the tosyl group (aromatic protons and a methyl singlet), the two phenyl groups, and the pyrrolidine ring protons. The stereochemistry at the C3 position will influence the coupling patterns of the pyrrolidine protons.

¹³C NMR: The carbon NMR spectrum will show distinct resonances for the quaternary carbon attached to the cyano and two phenyl groups, the cyano carbon, and the carbons of the tosyl, phenyl, and pyrrolidine moieties.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

| Functional Group | Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | ~2240 |

| S=O (Sulfonamide) | ~1350 and ~1160 |

| C-H (Aromatic) | ~3100-3000 |

| C-H (Aliphatic) | ~2900-2800 |

| C=C (Aromatic) | ~1600-1450 |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of Darifenacin impurities, including compounds structurally related to the target molecule, have been described in the literature.[2] These methods typically involve:

-

Synthesis: As outlined in section 2, the synthesis is generally performed under anhydrous conditions using a strong, non-nucleophilic base to deprotonate the diphenylacetonitrile.

-

Purification: Purification is commonly achieved by column chromatography on silica gel.[2]

-

Characterization:

-

NMR: Spectra are typically recorded on 200 MHz or 400 MHz spectrometers using deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent with tetramethylsilane (TMS) as an internal standard.[2]

-

Mass Spectrometry: Electrospray ionization (ESI) is a common technique for obtaining the mass spectrum.[2]

-

IR Spectroscopy: Spectra are often obtained using potassium bromide (KBr) pellets.[2]

-

Figure 2. Workflow for structure elucidation.

Conclusion

The structural elucidation of this compound is a critical step in the quality control and process development of Darifenacin. Through a combination of synthetic chemistry and modern analytical techniques, the identity, purity, and stereochemistry of this important intermediate can be unequivocally confirmed. This guide provides a comprehensive overview of the key data and methodologies required for this purpose, serving as a valuable resource for professionals in the pharmaceutical industry.

References

In-depth Technical Guide: Physical and Chemical Properties of Imatinib Mesylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the key physical and chemical properties of Imatinib Mesylate. While this guide is centered on Imatinib Mesylate, it is important to note an ambiguity in the provided CAS number, 133099-09-9. This CAS number has been associated in some databases with (S)-2,2-Diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile, a darifenacin impurity[1][2][3]. However, the context of an in-depth guide for pharmaceutical research strongly indicates that the intended subject is the well-established anti-cancer drug, Imatinib Mesylate, which has the CAS number 220127-57-1[4][5][6][7][8]. This guide will proceed with a focus on Imatinib Mesylate.

Imatinib Mesylate is a first-generation tyrosine kinase inhibitor that has revolutionized the treatment of various cancers, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST)[5]. Its therapeutic efficacy is intrinsically linked to its ability to selectively inhibit specific tyrosine kinases, a mechanism that is dependent on its physicochemical properties which govern its absorption, distribution, metabolism, and excretion (ADME) profile. This document will delve into its melting point and solubility, critical parameters for formulation development and bioavailability.

Core Physical and Chemical Properties

A summary of the core physical and chemical properties of Imatinib Mesylate is presented below.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₃₁N₇O ⋅ CH₄SO₃ | [5][9] |

| Molecular Weight | 589.7 g/mol | [4][9] |

| Appearance | White to off-white to brownish or yellowish tinged crystalline powder | [4][9] |

| Melting Point | 217-227 °C[10]; 226 °C (alpha form), 217 °C (beta form)[4] | [4][10] |

Solubility Profile

The solubility of Imatinib Mesylate is a critical determinant of its oral bioavailability. It exhibits pH-dependent solubility, being more soluble in acidic conditions.

| Solvent | Solubility | Reference |

| Aqueous Buffers (pH ≤ 5.5) | Soluble | [4][9] |

| Neutral to Alkaline Aqueous Buffers | Very slightly soluble to insoluble | [4][9] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Approximately 2 mg/mL | [5][11] |

| Dimethyl Sulfoxide (DMSO) | ~14 mg/mL[5][11], 118 mg/mL (200.09 mM)[12] | [5][11][12] |

| Ethanol | ~0.2 mg/mL[5][11], Insoluble[12] | [5][11][12] |

| Dimethyl Formamide (DMF) | ~10 mg/mL | [5][11] |

| Methanol | Freely soluble to very soluble | [4][9] |

| n-Octanol | Insoluble | [4][9] |

| Acetone | Insoluble | [4][9] |

| Acetonitrile | Insoluble | [4][9] |

Experimental Protocols

Determination of Solubility

A common method for determining the solubility of a compound like Imatinib Mesylate is the shaken flask method .

Protocol:

-

Preparation of Saturated Solution: An excess amount of Imatinib Mesylate is added to a known volume of the solvent (e.g., aqueous buffer of a specific pH, or an organic solvent) in a sealed container.

-

Equilibration: The container is agitated (e.g., using a mechanical shaker or magnetic stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the solution.

-

Quantification: A sample of the clear supernatant is carefully withdrawn and diluted as necessary. The concentration of Imatinib Mesylate in the diluted sample is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

This procedure would be repeated for each solvent and at different temperatures to build a comprehensive solubility profile.

Mechanism of Action: Signaling Pathway Inhibition

Imatinib Mesylate functions by inhibiting specific tyrosine kinases, thereby blocking downstream signaling pathways that are crucial for tumor cell proliferation and survival. A simplified representation of its primary mechanism of action in CML is the inhibition of the Bcr-Abl tyrosine kinase.

Caption: Imatinib inhibits the Bcr-Abl tyrosine kinase.

Experimental Workflow: Tyrosine Kinase Inhibition Assay

The inhibitory activity of Imatinib Mesylate on a target kinase can be assessed using an in vitro kinase assay.

References

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. (S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine | 133099-09-9 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Imatinib Mesylate | C30H35N7O4S | CID 123596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. 220127-57-1 CAS MSDS (Imatinib mesylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. Imatinib mesylate CAS#: 220127-57-1 [m.chemicalbook.com]

- 9. Gleevec (Imatinib Mesylate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 10. Page loading... [guidechem.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. selleckchem.com [selleckchem.com]

Synthesis of 3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthetic pathway for 3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine, a key intermediate in the synthesis of various pharmaceutical compounds. The document outlines two primary routes for its preparation, complete with detailed experimental protocols, quantitative data, and characterization information.

Introduction

This compound is a chiral molecule of significant interest in medicinal chemistry. Its synthesis requires stereochemical control to obtain the desired (S)-enantiomer. The primary synthetic strategy involves the nucleophilic substitution of a leaving group at the 3-position of a protected pyrrolidine ring with diphenylacetonitrile. This guide details two reliable synthetic pathways, starting from either (S)-4-chloro-3-hydroxybutanenitrile or commercially available (R)-1-(p-Tosyl)-3-pyrrolidinol.

Synthetic Pathways

Two principal pathways for the synthesis of this compound are presented. Both routes converge on the key intermediate, 1-tosyl-3-(S)-tosyloxypyrrolidine, which then undergoes nucleophilic substitution.

Pathway A: From (S)-4-chloro-3-hydroxybutanenitrile

This pathway involves a multi-step synthesis to first construct the pyrrolidine ring and then introduce the necessary functional groups.

Caption: Synthesis Pathway A starting from (S)-4-chloro-3-hydroxybutanenitrile.

Pathway B: From (R)-1-(p-Tosyl)-3-pyrrolidinol

This more direct route utilizes a commercially available starting material. The stereochemistry is inverted during the tosylation step.

Caption: Synthesis Pathway B starting from (R)-1-(p-Tosyl)-3-pyrrolidinol.

Experimental Protocols

Synthesis of 1-Tosyl-3-(S)-tosyloxypyrrolidine (from Pathway A)

This procedure details the formation of the key intermediate from (S)-4-chloro-3-hydroxybutanenitrile.

Step 1: In situ formation of (S)-3-Hydroxypyrrolidine and N-Tosylation

-

To a mixture of sodium borohydride (37.96 g) and boron trifluoride diethyl etherate (185.8 ml) in tetrahydrofuran (500 ml) at 20-25°C, add a solution of (S)-4-chloro-3-hydroxybutanenitrile (100 g) in tetrahydrofuran (100 ml).[1]

-

Stir the mixture for 5 hours at 20-25°C.[1]

-

Carefully add the reaction mixture to pre-cooled water (0-5°C).

-

Add sodium carbonate (177 g) to the mixture at 0-5°C and then heat to 50-55°C for 2 hours.[1]

-

Cool the mixture to 25-30°C and filter through a hyflow bed. Separate the organic and aqueous layers.

-

To the separated aqueous layer, add p-toluenesulfonyl chloride (111.3 g) at 25-30°C. Heat the mixture to 50-55°C and stir for 2 hours.[1]

-

Add toluene (200 ml) and separate the organic layer.

Step 2: O-Tosylation

-

To the organic layer from the previous step, add tert-butyl ammonium bromide (8 g).

-

Add sodium hydroxide solution and another portion of p-toluenesulfonyl chloride (111.3 g) at 25-30°C.[1]

-

Heat the mixture to 50-55°C and stir for 2 hours.[1]

-

Cool the mixture to 25-30°C, add water, and then cool to 0-5°C and stir for 2 hours.

-

Filter the mixture and wash the solid with toluene and water.

-

To the obtained solid, add water (1000 ml), stir for 1 hour at 25-30°C, filter, and dry.

-

Add methanol (500 ml) to the solid, stir for 2 hours at 25-30°C, filter, and dry to yield 1-tosyl-3-(S)-tosyloxypyrrolidine.[1]

| Parameter | Value | Reference |

| Starting Material | (S)-4-chloro-3-hydroxybutanenitrile (100 g) | [1] |

| Yield | 160 g | [1] |

Synthesis of 1-Tosyl-3-(S)-tosyloxypyrrolidine (from Pathway B)

This procedure outlines the tosylation of commercially available (R)-1-(p-Tosyl)-3-pyrrolidinol.

-

Dissolve (R)-1-(p-Tosyl)-3-pyrrolidinol (1.0 eq) in anhydrous dichloromethane (10 volumes).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add pyridine (1.5 eq) to the stirred solution.

-

Add p-toluenesulfonyl chloride (1.2 eq) portion-wise at 0°C.

-

Stir the reaction at 0°C for 4 hours, then allow it to warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC.

-

Upon completion, dilute the mixture with dichloromethane and transfer to a separatory funnel.

-

Wash sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Synthesis of this compound

This final step involves the nucleophilic substitution of the tosylate group.

Caption: Experimental workflow for the final synthesis step.

-

In a suitable reactor, mix diphenylacetonitrile (1.0-1.5 eq) with potassium hydroxide (2.0-3.0 eq).[1]

-

Heat the mixture to facilitate dissolution.

-

Cool the reaction mass to 10-20°C and slowly add 1-tosyl-3-(S)-(-)-tosyloxypyrrolidine (120 g) at 15-20°C.[1]

-

Raise the temperature to reflux and maintain until the reaction is complete (monitor by TLC or HPLC).[1]

-

Cool the reaction mass to 25-35°C.[1]

-

Add deionized water (1200 ml) and dichloromethane (600 ml) to the reaction mass and separate the layers.[1]

-

Distill the dichloromethane layer under vacuum to obtain a residue.[1]

-

Crystallize the residue from methanol (600 ml) to yield 3-(S)-(+)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine.[1]

| Parameter | Value | Reference |

| Starting Material | 1-tosyl-3-(S)-(-)-tosyloxypyrrolidine (120 g) | [1] |

| Key Reagents | Diphenylacetonitrile, Potassium Hydroxide | [1] |

| Solvent | Dichloromethane (for work-up), Methanol (for crystallization) | [1] |

| Reaction Temperature | Reflux | [1] |

Characterization Data

The final product, this compound, is a white to off-white solid.

| Property | Value |

| Molecular Formula | C₂₅H₂₄N₂O₂S |

| Molecular Weight | 416.54 g/mol |

| CAS Number | 133099-09-9 |

Expected NMR Data:

-

¹H NMR (CDCl₃): Expected signals include aromatic protons from the two phenyl rings and the tosyl group (approx. 7.0-8.0 ppm), protons of the pyrrolidine ring (approx. 2.0-4.0 ppm), and the methyl protons of the tosyl group (approx. 2.4 ppm).

-

¹³C NMR (CDCl₃): Expected signals include aromatic carbons, the cyano carbon (approx. 120 ppm), the quaternary carbon attached to the cyano and phenyl groups, carbons of the pyrrolidine ring, and the methyl carbon of the tosyl group.

Conclusion

This technical guide provides two robust and well-documented synthetic pathways for the preparation of this compound. The choice of pathway may depend on the availability and cost of the starting materials. The detailed experimental protocols and workflow diagrams offer a clear and actionable resource for researchers and professionals in the field of drug development and organic synthesis.

References

Spectroscopic and Synthetic Profile of (S)-2,2-diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile: A Technical Guide

Compound Overview

(S)-2,2-diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile is a chiral organic molecule featuring a pyrrolidine ring, a diphenylacetonitrile group, and a tosyl protecting group. Its chemical structure suggests its potential as a synthetic intermediate in the development of pharmacologically active compounds.

Molecular Formula: C₂₅H₂₄N₂O₂S Molecular Weight: 416.53 g/mol CAS Number: 133099-09-9

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the title compound. These predictions are based on typical values for the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.80 - 7.70 | d | 2H | Ar-H (ortho to SO₂) of Tosyl group |

| 7.50 - 7.20 | m | 12H | Ar-H of Diphenyl and Tosyl groups |

| 3.80 - 3.70 | m | 1H | CH of Pyrrolidine (position 3) |

| 3.60 - 3.40 | m | 2H | CH₂ of Pyrrolidine (position 5) |

| 3.30 - 3.10 | m | 2H | CH₂ of Pyrrolidine (position 2) |

| 2.40 | s | 3H | CH₃ of Tosyl group |

| 2.30 - 2.10 | m | 2H | CH₂ of Pyrrolidine (position 4) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 144.5 | Quaternary C of Tosyl group (C-SO₂) |

| 140.0 - 138.0 | Quaternary C of Diphenyl groups |

| 134.0 | Quaternary C of Tosyl group (C-CH₃) |

| 130.0 - 127.0 | CH of Aromatic rings |

| 120.0 | CN (Nitrile) |

| 60.0 | Quaternary C (C-CN) |

| 52.0 | CH₂ of Pyrrolidine (position 5) |

| 50.0 | CH₂ of Pyrrolidine (position 2) |

| 45.0 | CH of Pyrrolidine (position 3) |

| 30.0 | CH₂ of Pyrrolidine (position 4) |

| 21.5 | CH₃ of Tosyl group |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2970 - 2850 | Medium | Aliphatic C-H Stretch |

| 2250 - 2240 | Medium | C≡N Stretch (Nitrile)[1][2] |

| 1600 - 1450 | Medium | Aromatic C=C Stretch |

| 1350 - 1330 | Strong | Asymmetric SO₂ Stretch (Sulfonyl group)[3] |

| 1170 - 1150 | Strong | Symmetric SO₂ Stretch (Sulfonyl group)[3] |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 416.16 | [M]⁺, Molecular Ion |

| 261.14 | [M - C₇H₇SO₂]⁺, Loss of the tosyl group |

| 193.09 | [C₁₄H₁₁N]⁺, Diphenylacetonitrile fragment |

| 155.02 | [C₇H₇SO₂]⁺, Tosyl cation |

| 91.05 | [C₇H₇]⁺, Tropylium ion from the tosyl group |

| 70.07 | [C₄H₈N]⁺, Pyrrolidinyl fragment |

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and spectroscopic characterization of a compound similar to the title molecule.

Illustrative Synthesis of a Chiral Pyrrolidine Derivative

The synthesis of chiral pyrrolidine derivatives can be achieved through various established methods. One common approach involves the nucleophilic substitution of a chiral precursor.

Materials:

-

(R)-3-hydroxypyrrolidine

-

Tosyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Diphenylacetonitrile

-

Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Tosylation of (R)-3-hydroxypyrrolidine: To a stirred solution of (R)-3-hydroxypyrrolidine and triethylamine in dichloromethane at 0 °C, add tosyl chloride portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract with dichloromethane. Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to yield (R)-1-tosylpyrrolidin-3-ol.

-

Activation of the hydroxyl group: Convert the hydroxyl group of (R)-1-tosylpyrrolidin-3-ol to a better leaving group, such as a mesylate or triflate, by reacting it with the corresponding sulfonyl chloride in the presence of a base.

-

Nucleophilic Substitution: In a separate flask, deprotonate diphenylacetonitrile using a strong base like sodium hydride in an anhydrous solvent such as DMF. To this solution, add the activated pyrrolidine derivative from the previous step. Heat the reaction mixture and monitor by TLC until completion.

-

Work-up and Purification: Cool the reaction to room temperature and quench carefully with water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Concentrate the solution and purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired product.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Set the spectral width to cover the range of -2 to 12 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio. Process the data with appropriate window functions and perform phase and baseline corrections. Integrate the signals and determine the chemical shifts relative to the residual solvent peak.

-

¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument, typically at a frequency of 100 MHz. Use a spectral width of 0 to 220 ppm. Employ proton decoupling to obtain singlets for all carbon signals. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

3.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹. Collect a background spectrum of the clean ATR crystal before running the sample. Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

3.2.3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-1000).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualizations

The following diagrams illustrate the general workflows for the synthesis, characterization, and data analysis of a chemical compound.

Caption: Experimental workflow for synthesis and characterization.

Caption: Logic of spectroscopic data analysis for structure confirmation.

References

The Dual Nature of the Tosyl Group in Pyrrolidine Chemistry: A Technical Guide to Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a cornerstone of many pharmaceuticals and natural products. Its synthesis and functionalization often necessitate the use of protecting groups, among which the tosyl (Ts) group holds a prominent, albeit complex, position. This technical guide provides an in-depth analysis of the role of the tosyl group in influencing the stability and reactivity of the pyrrolidine ring, offering valuable insights for synthetic strategy and drug development.

The Tosyl Group: An Overview of its Electronic and Steric Influence

The p-toluenesulfonyl (tosyl) group is a potent electron-withdrawing group, a characteristic that fundamentally dictates its influence on the pyrrolidine ring. This property, combined with its steric bulk, imparts a unique combination of stability and controlled reactivity to the N-tosylpyrrolidine scaffold.

Key Attributes of the N-Tosyl Group:

-

Robust Protection: The tosyl group is exceptionally stable under a wide range of reaction conditions, including strongly acidic and basic media, as well as in the presence of various organometallic reagents. This robustness makes it an ideal protecting group when harsh conditions are required in subsequent synthetic steps.[1]

-

Activation of α-Carbons: The strong electron-withdrawing nature of the tosyl group increases the acidity of the protons on the adjacent α-carbons of the pyrrolidine ring. This facilitates deprotonation and subsequent functionalization at these positions.[1]

-

Stereochemical Control: The bulky nature of the tosyl group can influence the stereochemical outcome of reactions by directing the approach of reagents from the less hindered face of the pyrrolidine ring.

-

Challenging Deprotection: A significant drawback of the tosyl group is the often harsh conditions required for its removal. Reductive cleavage methods are generally preferred over strongly acidic conditions, which may not be compatible with sensitive functional groups.[1]

Impact on Pyrrolidine Ring Stability and Conformation

The presence of the N-tosyl group significantly impacts the structural and conformational properties of the pyrrolidine ring.

Bond Lengths and Angles

The electron-withdrawing nature of the tosyl group affects the bond lengths and angles within the N-tosylpyrrolidine molecule. X-ray crystallographic data for 1-(toluene-4-sulfonyl)pyrrolidine provides precise measurements of these parameters.[2]

| Bond/Angle | Value |

| S=O (average) | 1.435 Å |

| S—N | 1.625 Å |

| S—C | 1.770 Å |

| N—C (average) | 1.48 Å (approx.) |

| C—C (average) | 1.53 Å (approx.) |

| O=S=O Angle | 119.5° (approx.) |

| C—S—N Angle | 107.0° (approx.) |

| S—N—C Angles | 115.0° (approx.) |

Data extracted from the crystal structure of 1-(toluene-4-sulfonyl)pyrrolidine.[2]

Ring Pucker and Conformational Analysis

Reactivity of N-Tosylpyrrolidines

The tosyl group modulates the reactivity of the pyrrolidine ring in several key ways, creating opportunities for a range of synthetic transformations.

α-Functionalization via Lithiation

The increased acidity of the α-protons allows for regioselective deprotonation using strong bases like n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi), followed by quenching with various electrophiles. This is a powerful method for introducing substituents at the 2- and 5-positions of the pyrrolidine ring.

Experimental Protocol: General Procedure for α-Lithiation and Alkylation of N-Tosylpyrrolidine

This protocol is adapted from general procedures for the α-lithiation of N-protected pyrrolidines.[5]

Materials:

-

N-Tosylpyrrolidine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Electrophile (e.g., methyl iodide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet is assembled.

-

Reaction Setup: The flask is charged with N-tosylpyrrolidine (1.0 eq) and anhydrous THF under a nitrogen atmosphere. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq) is added dropwise via syringe, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Electrophilic Quench: The electrophile (1.2 eq) is added dropwise to the solution at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

N-C Bond Cleavage

While the N-Ts bond is generally stable, its cleavage under reductive conditions is a common deprotection strategy. Furthermore, the tosyl group can influence the cleavage of the C-N bonds within the pyrrolidine ring under specific catalytic conditions, although this is less common than for other N-acyl groups like N-benzoyl.[6][7][8]

Neighboring Group Participation of the Sulfonamide Nitrogen

While direct participation of the N-tosyl group on a pyrrolidine ring is not extensively documented in the searched literature, studies on related systems have shown that sulfonamide nitrogen atoms can act as neighboring groups.[1][3][9][10] This participation can lead to enhanced reaction rates and unexpected stereochemical outcomes, particularly in reactions involving the formation of cationic intermediates adjacent to the nitrogen-containing ring. For example, in the bromination of benzodiazocines, the sulfonamide nitrogen participates in a ring-contraction process.[9] This suggests that under suitable conditions, the nitrogen of an N-tosylpyrrolidine could potentially participate in similar transformations.

Synthesis of N-Tosylpyrrolidines: A Mechanistic Perspective

A variety of methods exist for the synthesis of N-tosylpyrrolidines. One notable example is the Rh(III)-catalyzed formal [4+1] cycloaddition of unactivated terminal alkenes and a nitrene source, which proceeds through an N-tosyl aziridine intermediate followed by a ring expansion.[9]

Comparative Analysis with Other N-Protecting Groups

The choice of an N-protecting group is a critical decision in any synthetic route. The tosyl group's properties are best understood in comparison to other common protecting groups for pyrrolidine, such as Boc, Cbz, and Fmoc.[1]

| Protecting Group | Stability | Deprotection Conditions | Key Features |

| Tosyl (Ts) | Very high (strong acids, bases, organometallics) | Harsh (e.g., Na/NH₃, Mg/MeOH) | Electron-withdrawing, activates α-protons. |

| Boc | Stable to base, nucleophiles; labile to acid | Mild acid (e.g., TFA, HCl) | Good balance of stability and lability. |

| Cbz | Stable to acid and base | Catalytic hydrogenolysis | Orthogonal to acid- and base-labile groups. |

| Fmoc | Stable to acid and hydrogenolysis; labile to base | Mild base (e.g., piperidine) | Commonly used in solid-phase peptide synthesis; orthogonal to acid-labile groups. |

Data compiled from various literature sources.[1]

Conclusion

The tosyl group plays a multifaceted role in the chemistry of the pyrrolidine ring. Its strong electron-withdrawing character and steric presence provide a high degree of stability, making it an excellent protecting group for multi-step syntheses involving harsh conditions. Simultaneously, this electronic effect activates the ring for important C-C bond-forming reactions at the α-position. However, the difficulty of its removal necessitates careful planning in a synthetic strategy. For researchers and drug development professionals, a thorough understanding of these dual characteristics is essential for the effective design and execution of synthetic routes to novel pyrrolidine-containing molecules.

Diagrams

Caption: Experimental workflow for the α-alkylation of N-tosylpyrrolidine.

References

- 1. Neighboring group participation by sulfonamido nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. acs.figshare.com [acs.figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. 1-(Toluene-4-sulfonyl)-4-(toluene-4-sulfonyloxy)-pyrrolidine-2-carboxylic acid methyl ester | C20H23NO7S2 | CID 391527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium_Chemicalbook [chemicalbook.com]

- 8. Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Effect of sulfonyl protecting groups on the neighboring group participation ability of sulfonamido nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral Pyrrolidine Scaffolds: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chiral pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a privileged scaffold in the realm of medicinal chemistry. Its prevalence in a multitude of FDA-approved drugs and biologically active natural products underscores its significance as a versatile building block in the design and discovery of novel therapeutic agents. The inherent chirality and conformational flexibility of the pyrrolidine nucleus allow for precise three-dimensional arrangements of substituents, enabling high-affinity and selective interactions with biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of chiral pyrrolidine scaffolds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.

The Significance of Chirality and 3D-Scaffolding

The three-dimensional architecture of a drug molecule is a critical determinant of its pharmacological activity. Chiral centers within the pyrrolidine ring introduce stereoisomers (enantiomers and diastereomers) that can exhibit profoundly different biological profiles, including variations in potency, selectivity, and metabolic stability. The non-planar, puckered nature of the pyrrolidine ring allows it to present substituents in distinct spatial orientations, facilitating optimal interactions with the chiral environment of biological macromolecules such as enzymes and receptors. This ability to explore chemical space in three dimensions is a key advantage of pyrrolidine-based scaffolds over their flat, aromatic counterparts.

Therapeutic Applications of Chiral Pyrrolidine-Containing Compounds

The versatility of the chiral pyrrolidine scaffold is reflected in its broad range of therapeutic applications, spanning a diverse array of diseases.

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

Selective inhibition of neuronal nitric oxide synthase (nNOS) is a promising therapeutic strategy for various neurodegenerative disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. A series of potent and selective nNOS inhibitors have been developed based on a chiral pyrrolidine core.

Table 1: Biological Activity of Chiral Pyrrolidine-Based nNOS Inhibitors [1]

| Compound | nNOS Kᵢ (nM) | eNOS Kᵢ (nM) | iNOS Kᵢ (nM) | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) |

| 1a | 10 | 12000 | 4000 | 1200 | 400 |

| 1b | 5 | 19000 | 6000 | 3800 | 1200 |

| 8a | 7 | 1500 | 1500 | 214 | 214 |

| 8b | 15 | 2000 | 2000 | 133 | 133 |

| 8c | 3 | 1000 | 1000 | 333 | 333 |

| 8d | 2 | 500 | 500 | 250 | 250 |

| 8e | 20 | 2500 | 2500 | 125 | 125 |

CXCR4 Antagonists for Cancer Therapy

The C-X-C chemokine receptor type 4 (CXCR4) plays a crucial role in cancer progression and metastasis.[2][3][4] Antagonists of this receptor can inhibit the migration and invasion of cancer cells. Chiral pyrrolidine scaffolds have been successfully employed in the development of potent CXCR4 antagonists.[5][6]

Table 2: Biological Activity of a Chiral Pyrrolidine-Based CXCR4 Antagonist [5][6]

| Compound | CXCR4 Binding IC₅₀ (nM) | CXCL12-induced Ca²⁺ Flux IC₅₀ (nM) |

| Compound 26 | 79 | 0.25 |

Other Therapeutic Areas

Chiral pyrrolidine derivatives have demonstrated efficacy in a wide range of other therapeutic areas, including:

-

Antiviral agents: As inhibitors of viral proteases and other essential viral enzymes.[7]

-

Anticancer agents: Targeting various kinases and other proteins involved in cancer cell proliferation and survival.[8][9]

-

Central Nervous System (CNS) disorders: Modulating neurotransmitter receptors and transporters.

-

Anti-inflammatory agents: Inhibiting enzymes involved in the inflammatory cascade.[10]

Table 3: Anticancer Activity of Chiral Pyrrolidine Derivatives [8][9][10]

| Compound | Cell Line | IC₅₀ (µM) |

| 7a | HeLa | 0.32 ± 1.00 |

| 7i | HeLa | 1.80 ± 0.22 |

| 8a | MCF-7 | 7.61 |

| 8e | MCF-7 | 1.07 |

| 8f | MCF-7 | 3.16 |

| 3k | HCT116 | Varies |

| 3h | HCT116 | Varies |

Key Experimental Protocols for the Synthesis of Chiral Pyrrolidine Scaffolds

The asymmetric synthesis of chiral pyrrolidines is a well-developed field, with numerous methodologies available to control the stereochemistry of the pyrrolidine ring.

Asymmetric [3+2] Cycloaddition of Azomethine Ylides

This is a powerful and widely used method for the enantioselective synthesis of highly substituted pyrrolidines.[11]

Detailed Protocol:

-

Catalyst Preparation: To a solution of the chiral ligand (e.g., a chiral phosphine or diamine) in a suitable anhydrous solvent (e.g., toluene), add the metal precursor (e.g., Ag₂CO₃) under an inert atmosphere. Stir the mixture at room temperature to form the chiral catalyst complex.

-

Reaction Setup: In a separate flask, dissolve the α-amino ester and the aldehyde or ketone in the reaction solvent.

-

Cycloaddition: To the solution from step 2, add the dipolarophile (e.g., an α,β-unsaturated ester or ketone) followed by the prepared chiral catalyst solution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by flash column chromatography to obtain the enantiomerically enriched pyrrolidine derivative.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis is another versatile strategy for the synthesis of chiral pyrrolidines, particularly for accessing specific substitution patterns.[12]

Detailed Protocol:

-

Substrate Synthesis: Synthesize the acyclic diene or enyne precursor containing the desired chirality, often derived from chiral pool starting materials like amino acids.

-

RCM Reaction: Dissolve the acyclic precursor in an appropriate degassed solvent (e.g., dichloromethane or toluene). Add a solution of a Grubbs' or Hoveyda-Grubbs' catalyst.

-

Reaction Conditions: The reaction is typically carried out under an inert atmosphere and may require heating.

-

Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Once complete, quench the reaction and purify the resulting cyclic product by column chromatography.

Conclusion

Chiral pyrrolidine scaffolds continue to be a rich source of innovation in medicinal chemistry. Their unique structural and stereochemical properties provide a robust framework for the design of potent and selective modulators of a wide range of biological targets. The ongoing development of novel and efficient asymmetric synthetic methodologies further expands the accessible chemical space of chiral pyrrolidines, paving the way for the discovery of next-generation therapeutics to address unmet medical needs. This guide has provided a comprehensive overview of the key aspects of chiral pyrrolidine chemistry, from fundamental principles to practical applications, to aid researchers in this exciting and impactful field.

References

- 1. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The CXCL12-CXCR4 Signaling Axis Plays a Key Role in Cancer Metastasis and is a Potential Target for Developing Novel Therapeutics against Metastatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of chemokine receptor CXCR4 in breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction [organic-chemistry.org]

The Architectonics of Asymmetry: A Technical Guide to Stereoselective Synthesis with Chiral Pyrrolidine Auxiliaries

For Researchers, Scientists, and Drug Development Professionals

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where the chirality of a molecule can dictate its efficacy and safety. Chiral pyrrolidine auxiliaries have emerged as a powerful and versatile class of molecules that enable chemists to construct complex, stereochemically defined structures with a high degree of predictability and efficiency. Derived from the readily available and naturally occurring amino acid proline, these auxiliaries offer a robust scaffold for a multitude of stereoselective transformations, including alkylations, aldol reactions, Michael additions, and reductions. This technical guide provides an in-depth exploration of the mechanisms, experimental protocols, and applications of key chiral pyrrolidine auxiliaries in stereoselective synthesis.

Core Principles of Chiral Pyrrolidine Auxiliaries

The fundamental principle behind the use of a chiral auxiliary is the temporary covalent attachment of a chiral molecule to a prochiral substrate. This chiral auxiliary then directs the approach of a reactant to one of the two prochiral faces of the substrate, leading to the formation of a new stereocenter with a specific configuration. After the desired transformation, the auxiliary is cleaved from the product, ideally in a non-destructive manner, allowing for its recovery and reuse. The rigidity of the five-membered pyrrolidine ring is a key feature that contributes to the high levels of stereocontrol observed with these auxiliaries. This rigidity, often enhanced by strategic substitution, creates a well-defined steric and electronic environment that biases the trajectory of incoming reagents.

Key Methodologies and Mechanisms

Enders SAMP/RAMP Hydrazone Alkylation

One of the most well-established and reliable methods for the asymmetric α-alkylation of ketones and aldehydes is the Enders SAMP/RAMP hydrazone methodology. (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) are chiral auxiliaries derived from proline.

Mechanism: The reaction proceeds through a three-step sequence:

-

Hydrazone Formation: The ketone or aldehyde is condensed with SAMP or RAMP to form a chiral hydrazone.

-

Deprotonation and Azaenolate Formation: The hydrazone is deprotonated with a strong base, typically lithium diisopropylamide (LDA), to form a lithiated azaenolate. The stereoselectivity of this step is crucial and is controlled by the chiral auxiliary. The resulting azaenolate adopts a rigid, chelated structure where the lithium cation is coordinated to both the nitrogen atom and the oxygen of the methoxymethyl group. This chelation, combined with the steric bulk of the pyrrolidine ring, directs the deprotonation and subsequent alkylation.

-

Alkylation and Auxiliary Cleavage: The azaenolate then reacts with an electrophile (e.g., an alkyl halide) from the less sterically hindered face. The chiral auxiliary is subsequently removed, typically by ozonolysis or hydrolysis, to yield the α-alkylated carbonyl compound with high enantiomeric purity.

Experimental Protocol: Asymmetric α-Alkylation of 3-Pentanone using SAMP

-

Step 1: Hydrazone Formation.

-

To a 50 mL flask, add (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (3.9 g, 30 mmol) and 3-pentanone (3.79 mL, 36 mmol).

-

Heat the mixture at 60°C under an argon atmosphere overnight.

-

Dilute the crude product with 200 mL of diethyl ether and wash with 30 mL of water.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the 3-pentanone SAMP hydrazone.

-

-

Step 2: Alkylation.

-

Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.6 M in hexane, 15 mL, 24 mmol) to a solution of diisopropylamine (3.4 mL, 24 mmol) in 40 mL of anhydrous THF at 0°C.

-

Cool the LDA solution to -78°C and add a solution of the 3-pentanone SAMP hydrazone (3.96 g, 20 mmol) in 10 mL of anhydrous THF via syringe.

-

Stir the mixture at -78°C for 4 hours.

-

Add ethyl iodide (1.92 mL, 24 mmol) to the solution and allow

-

The Synthetic Keystone: A Technical Guide to (S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine in the Genesis of Darifenacin

For Immediate Release

An in-depth exploration of (S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine, a pivotal intermediate in the synthesis of the M3 selective muscarinic receptor antagonist, darifenacin. This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing its synthetic background, discovery, and critical role in the production of a key therapeutic agent for overactive bladder.

Executive Summary

(S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine is a chiral organic compound that has garnered significant attention not for its intrinsic pharmacological activity, but as a crucial building block in the multi-step synthesis of darifenacin. Darifenacin, marketed as Enablex®, is a potent and selective antagonist of the M3 muscarinic receptor, a key therapeutic target for the treatment of overactive bladder. The discovery and development of efficient synthetic routes to darifenacin have been a subject of extensive research, with the synthesis of the (S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine intermediate being a critical step. This guide provides a comprehensive overview of the background, discovery, and detailed synthetic protocols related to this important intermediate.

Background and Discovery: A Tale of Synthetic Innovation

The journey to discover and develop darifenacin was driven by the need for a more uroselective treatment for overactive bladder, minimizing the side effects associated with less selective antimuscarinic agents.[1] The chemical structure of darifenacin features a stereocenter at the 3-position of the pyrrolidine ring, making the stereoselective synthesis of this core a paramount challenge.

The discovery of (S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine as a key intermediate arose from the need for a stable, crystalline compound that would allow for the facile introduction of the diphenylacetamide moiety and subsequent elaboration to the final darifenacin molecule. Early synthetic routes were often hampered by hazardous reagents and difficult purifications.[2][3] The development of synthetic pathways involving this tosylated cyanopyrrolidine derivative represented a significant advancement, offering a more robust and scalable process.

Various patents and publications outline the evolution of the synthetic strategies, highlighting the importance of this intermediate in achieving high purity and yield of the final active pharmaceutical ingredient.[2][4][5]

Experimental Protocols

The synthesis of (S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine and its subsequent conversion are critical steps in the overall synthesis of darifenacin. The following protocols are based on methodologies described in the patent literature.

Synthesis of (S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine

This procedure involves the condensation of a protected (S)-3-hydroxypyrrolidine derivative with diphenylacetonitrile.

Reaction Scheme:

Figure 1: Synthesis of the target intermediate.

Detailed Protocol:

-

To a solution of 1-tosyl-3-(S)-(-)-tosyloxypyrrolidine in a suitable polar solvent (e.g., a polar protic or aprotic solvent), add diphenylacetonitrile.

-

Add a base, such as potassium hydroxide.[5]

-

The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC).

-

Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is then purified by crystallization from a suitable solvent, such as methanol, to yield 3-(S)-(+)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine.[5]

Deprotection to (S)-3-(1-Cyano-1,1-diphenylmethyl)pyrrolidine Hydrobromide

The tosyl protecting group is removed under acidic conditions.

Reaction Scheme:

Figure 2: Deprotection of the tosyl group.

Detailed Protocol:

-

A mixture of (S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine (45 g), 48% aqueous hydrobromic acid (225 ml), and phenol (10.12 g) is heated under reflux for 2-4 hours.[5]

-

After cooling to room temperature, the mixture is extracted with dichloromethane.

-

The dichloromethane is distilled off under vacuum.

-

Ethyl acetate is added to the reaction mass at 40-45°C and then distilled off under vacuum.

-

The reaction mass is cooled to 0-5°C and the precipitated product is filtered to give 3-(S)-(+)-(1-cyano-1,1-diphenylmethyl)pyrrolidine HBr.[5]

Quantitative Data

The efficiency of the synthetic steps is crucial for the commercial viability of the overall process. The following table summarizes typical yields and purity data reported in the literature.

| Step | Starting Material | Product | Reagents | Yield (%) | Purity (%) | Reference |

| Synthesis of Intermediate | 1-Tosyl-3-(S)-(-)-tosyloxypyrrolidine | (S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine | Diphenylacetonitrile, KOH | High | >98 | [5] |

| Deprotection | (S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine | (S)-3-(1-Cyano-1,1-diphenylmethyl)pyrrolidine HBr | 48% aq. HBr, Phenol | High | >98 | [5] |

| Conversion to Darifenacin HBr (from a subsequent intermediate) | (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-acetonitrile | Darifenacin Hydrobromide | HBr | >95 | >99.7 | [2] |

Signaling Pathway of the Final Product: Darifenacin

As (S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine is a synthetic intermediate, it does not have a signaling pathway of its own. The relevant pathway is that of the final product, darifenacin, which is a selective M3 muscarinic receptor antagonist.

Figure 3: Darifenacin's Mechanism of Action.

Darifenacin selectively antagonizes the M3 muscarinic receptor on bladder smooth muscle cells.[6][7][8][9] This prevents acetylcholine from binding and activating the Gq protein-coupled signaling cascade, which would normally lead to the production of inositol trisphosphate (IP3), subsequent calcium release, and muscle contraction.[7][8] By blocking this pathway, darifenacin reduces involuntary bladder contractions.[7]

Conclusion

(S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine stands as a testament to the intricate art of chemical synthesis in modern drug development. While not a therapeutic agent itself, its discovery and the refinement of its synthesis have been instrumental in providing a scalable and efficient manufacturing process for darifenacin. This technical guide has illuminated the critical role of this intermediate, providing a deeper understanding of its synthesis and its place in the broader context of treating overactive bladder. The methodologies and data presented herein are intended to support the ongoing efforts of researchers and professionals in the field of pharmaceutical sciences.

References

- 1. benchchem.com [benchchem.com]

- 2. WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process - Google Patents [patents.google.com]

- 3. WO2007076157A2 - Processes for preparing darifenacin hydrobromide - Google Patents [patents.google.com]

- 4. EP2261205A1 - Method of producing (s)-3-(1-cyano-1,1-diphenylmethyl)-pyrrolidine - Google Patents [patents.google.com]

- 5. WO2009125430A2 - Improved process for producing darifenacin - Google Patents [patents.google.com]

- 6. Darifenacin | C28H30N2O2 | CID 444031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Darifenacin Hydrobromide? [synapse.patsnap.com]

- 8. urology-textbook.com [urology-textbook.com]

- 9. What is Darifenacin Hydrobromide used for? [synapse.patsnap.com]

Technical Guide to (S)-2,2-Diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile (CAS 133099-09-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2,2-Diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile, with CAS number 133099-09-9, is a well-documented impurity of Darifenacin, a selective muscarinic M3 receptor antagonist used in the treatment of overactive bladder.[1][2] In the context of pharmaceutical development and quality control, this compound is often referred to as "Darifenacin Impurity 1".[2] Understanding the commercial availability, synthesis, and analytical characterization of this impurity is critical for researchers involved in the development, manufacturing, and quality assurance of Darifenacin. This guide provides an in-depth overview of the current knowledge on this compound.

Commercial Availability and Suppliers

(S)-2,2-Diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile is available from a variety of chemical suppliers, primarily for research and development purposes. Most suppliers offer this compound on a custom synthesis basis, though some may have limited stock.[2]

Table 1: Commercial Availability of CAS 133099-09-9

| Supplier | Product Name | Purity | Available Quantities | Stock Status |

| Chemicea | Darifenacin Impurity 1 | High Purity | Inquire | Custom Synthesis |

| Simson Pharma Limited | (3S)-1-Tosyl-,-diphenyl-3-pyrrolidineacetonitrile | High Purity | Inquire | Custom Synthesis |

| BLDpharm | 3-(S)-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine | ≥95% | Inquire | Inquire |

| Aurum Pharmatech | (S)-2,2-diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile | 95.00% | 1g, 2.5g, 5g, etc. | ~2 kg (Asia) |

| ChemicalBook | (S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine | 98%, 99% Min, 99%+ | g to kg | Varies by supplier |

| Pharmaffiliates | 3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine | High Purity | Inquire | Inquire |

| APEX science | (S)-2,2-diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile | 98% | Inquire | Inquire |

| Jinlan Pharm-Drugs Technology Co., Limited | (S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine | 99% | Inquire | Inquire |

| Opulent Pharma | (S)-2,2-diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile | Inquire | Inquire | In Stock |

| 2a biotech | (S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine | 98.00% | Inquire | Inquire |

| Reagentia | 3-Pyrrolidineacetonitrile, 1-[(4-methylphenyl)sulfonyl]-α,α-diphenyl-, (3S)- | Inquire | 1g | Inquire |

| MOLBASE | (S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine | 98% | 10g | Inquire |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis and Characterization

As a known process-related impurity, (S)-2,2-Diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile is typically formed during the synthesis of Darifenacin. While a specific, detailed protocol for the exclusive synthesis of this impurity is not widely published, a general procedure for the formation of several Darifenacin impurities has been described.[3][4] This process involves the treatment of Darifenacin freebase with a high concentration of potassium hydroxide in 2-butanol at elevated temperatures.[3][4] The resulting mixture contains several impurities, including the title compound, which can then be isolated and purified using techniques like flash column chromatography.[3]

General Experimental Protocol for Synthesis of Darifenacin Impurities

The following is a generalized protocol adapted from the literature for the generation of a mixture of Darifenacin impurities.[3][4]

Materials:

-

Darifenacin freebase

-

Potassium hydroxide (KOH)

-

2-Butanol

-

Water

-

Ethyl acetate

-

Sodium chloride (NaCl)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluents (e.g., ethyl acetate-hexanes, methanol-dichloromethane mixtures)

Procedure:

-

To a flask containing Darifenacin freebase (e.g., 15.0 g, 0.035 mol), add 2-Butanol (e.g., 225.0 mL) and potassium hydroxide (e.g., 98.6 g, 1.76 mol).

-

Stir the mixture at 20-30°C for 1 hour.

-

Heat the mixture to 100-105°C and maintain for approximately 60 hours.

-

Cool the reaction mass to ambient temperature.

-

Quench the reaction by adding water (e.g., 150 mL) and perform a layer separation.

-

Wash the organic layer with water (e.g., 2 x 150 mL) and then with a 2.0% aqueous NaCl solution (e.g., 50.0 mL).

-

Extract the aqueous layers with ethyl acetate (e.g., 150 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The resulting residue, containing a mixture of impurities, can be purified by flash column chromatography on silica gel. Elution with a gradient of solvents such as ethyl acetate-hexanes and methanol-dichloromethane can be used to isolate the individual impurities.[3]

Analytical Characterization

The identification and characterization of (S)-2,2-Diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile, along with other Darifenacin impurities, are crucial for regulatory purposes.[1] The primary analytical techniques employed for this purpose include:

-

High-Performance Liquid Chromatography (HPLC): HPLC is the principal method for detecting and quantifying related substances and impurities in Darifenacin.[5]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is instrumental for the structural elucidation of unknown impurities and degradants.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the compound.

Mechanism of Action (Contextual)

As an impurity of Darifenacin, (S)-2,2-Diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile itself does not have a well-characterized mechanism of action. Its relevance is primarily in the context of the safety and purity of the active pharmaceutical ingredient, Darifenacin.

Darifenacin is a potent and selective antagonist of the muscarinic M3 receptor.[1][2] These receptors play a major role in mediating bladder muscle contractions.[2] By blocking the M3 receptors, Darifenacin leads to a reduction in bladder muscle contractions and an increase in bladder capacity. This action alleviates the symptoms of overactive bladder, such as urinary urgency, frequency, and urge incontinence.[2]

Visualizations

General Workflow for Impurity Synthesis and Isolation

References

Methodological & Application

Experimental protocol for the synthesis of Darifenacin using (S)-3-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of Darifenacin, a selective M3 muscarinic receptor antagonist used in the treatment of overactive bladder. The synthesis commences from the readily available starting material, (S)-3-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine. The protocol is divided into three key synthetic transformations: 1) Hydrolysis of the nitrile to a primary amide, 2) Deprotection of the tosyl group, and 3) N-alkylation to yield the final Darifenacin product. This protocol is intended for use by qualified researchers and scientists in the field of medicinal chemistry and drug development.

Introduction

Darifenacin is a potent and selective antagonist of the M3 muscarinic receptor, which plays a crucial role in the contraction of the urinary bladder smooth muscle. Its selectivity for the M3 receptor subtype minimizes the common side effects associated with less selective antimuscarinic agents. The synthesis of Darifenacin can be achieved through various synthetic routes. This protocol outlines a reliable method starting from (S)-3-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine, a commercially available or readily synthesized intermediate. The synthesis involves a three-step sequence, which has been optimized for clarity and reproducibility in a laboratory setting.

Experimental Protocols

Step 1: Synthesis of (S)-3-(1-Carbamoyl-1,1-diphenylmethyl)-1-tosylpyrrolidine (2)

This step involves the partial hydrolysis of the nitrile group of the starting material to a primary amide.

Materials and Reagents:

-

(S)-3-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine (1)

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of (S)-3-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine (1) (1.0 eq) in ethanol, add a 2M aqueous solution of sodium hydroxide (2.0 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add water and extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude (S)-3-(1-carbamoyl-1,1-diphenylmethyl)-1-tosylpyrrolidine (2) can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide (3)

This step involves the removal of the N-tosyl protecting group to yield the free secondary amine.

Materials and Reagents:

-

(S)-3-(1-Carbamoyl-1,1-diphenylmethyl)-1-tosylpyrrolidine (2)

-

Phenol

-

Hydrobromic acid (48% aqueous solution)

-

Toluene

-

Sodium hydroxide solution (e.g., 2M)

-

Dichloromethane (CH₂Cl₂)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve (S)-3-(1-carbamoyl-1,1-diphenylmethyl)-1-tosylpyrrolidine (2) (1.0 eq) in phenol (5.0 eq).

-

Add 48% aqueous hydrobromic acid (5.0 eq) to the mixture.

-

Heat the reaction mixture to 120-130 °C and stir for 4-6 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and add toluene.

-

Wash the toluene layer with water and then with a 2M sodium hydroxide solution to remove phenol.

-

Extract the aqueous layers with dichloromethane.

-

Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide (3) can be purified by crystallization or column chromatography.

Step 3: Synthesis of Darifenacin (4)

This final step involves the N-alkylation of the pyrrolidine ring with 5-(2-bromoethyl)-2,3-dihydrobenzofuran.

Materials and Reagents:

-

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide (3)

-

5-(2-Bromoethyl)-2,3-dihydrobenzofuran

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a mixture of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide (3) (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in acetonitrile, add 5-(2-bromoethyl)-2,3-dihydrobenzofuran (1.1 eq).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude Darifenacin (4).

-

The crude product can be purified by column chromatography on silica gel or by crystallization to yield pure Darifenacin.

Data Presentation

| Step | Starting Material | Key Reagents | Solvent | Temperature | Reaction Time | Product | Typical Yield (%) |

| 1 | (S)-3-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine (1) | NaOH, EtOH, H₂O | Ethanol/Water | Reflux | 2 - 4 h | (S)-3-(1-Carbamoyl-1,1-diphenylmethyl)-1-tosylpyrrolidine (2) | 85 - 95 |

| 2 | (S)-3-(1-Carbamoyl-1,1-diphenylmethyl)-1-tosylpyrrolidine (2) | Phenol, HBr (48%) | Phenol | 120 - 130 °C | 4 - 6 h | (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide (3) | 70 - 80 |

| 3 | (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide (3) | 5-(2-Bromoethyl)-2,3-dihydrobenzofuran, K₂CO₃ | Acetonitrile | Reflux | 4 - 6 h | Darifenacin (4) | 75 - 85 |

Visualization of the Synthetic Workflow

Caption: Synthetic pathway for Darifenacin.

Step-by-Step Guide for Tosyl Group Deprotection in Pyrrolidine Derivatives

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The p-toluenesulfonyl (tosyl) group is a robust and widely used protecting group for the nitrogen atom in pyrrolidine rings, owing to its stability under a broad range of reaction conditions, including exposure to strong acids, bases, and organometallic reagents.[1] This stability, however, necessitates specific and sometimes harsh conditions for its removal. The selection of an appropriate deprotection strategy is critical to the success of a synthetic route, depending on the overall molecular structure and the presence of other functional groups.[1]

This guide provides a detailed overview of common methods for the deprotection of N-tosyl pyrrolidine derivatives, offering step-by-step experimental protocols and a comparative analysis of their effectiveness.

Deprotection Methods: A Comparative Overview

Several methods have been developed for the cleavage of the N-S bond in N-tosylpyrrolidines. These can be broadly categorized into reductive cleavage and acidic cleavage. The choice of method is dictated by the substrate's tolerance to the required reagents and conditions.

Data Presentation: Comparison of Deprotection Methods

The following table summarizes various methods for the deprotection of N-tosyl amides, with a focus on conditions applicable to pyrrolidine and related cyclic amines. Note that yields are highly substrate-dependent.

| Deprotection Method | Reagents and Conditions | Substrate Type | Yield (%) | Reference(s) |

| Reductive Cleavage | ||||

| Magnesium in Methanol | Mg, MeOH, Reflux, 4h | N-Tosyl-pyrrolidine | 85 | [1] |

| Mg, MeOH, Ultrasonication, 40-50 °C | N-Tosyl piperidinone | 52 | [2] | |

| Samarium(II) Iodide | SmI₂/amine/H₂O, THF, rt | Various Tosylamides | >90 | [2][3][4] |

| TFAA, Et₃N then SmI₂, THF, -78 °C | Primary N-Tosyl Amides | Good to Excellent | [5] | |

| Sodium Amalgam | Na/Hg, Na₂HPO₄, RT, 6h | N-Tosyl-pyrrolidine | 90 | [1] |

| Sodium Naphthalenide | Sodium naphthalenide, THF, -60 °C | N-Tosyl Adenosine Derivative | 90 | |

| Acidic Cleavage | ||||

| HBr in Acetic Acid | 33% HBr/AcOH, heat | N-Tosyl Diazacyclooctane | 10 | |

| HBr, Phenol, 100°C, 2h | N-Tosyl-pyrrolidine | 75 | [1] | |

| Concentrated H₂SO₄ | conc. H₂SO₄, heat | N-Tosyl Diazacyclooctane | 50 | |

| Basic Cleavage | ||||

| Cesium Carbonate | Cs₂CO₃, THF/MeOH, rt | N-Tosyl-5-bromoindole | Quantitative | [2][6] |

Experimental Protocols

Detailed methodologies for the most effective and commonly cited deprotection experiments are provided below.

Method 1: Reductive Cleavage with Magnesium in Methanol

This method is a widely used, relatively mild, and effective procedure for tosyl group removal.[7]

Protocol:

-